1-Fluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-2-ol is a chemical compound with the molecular formula C₉H₁₈FNOS and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of a fluoro group, a thiazepane ring, and a hydroxyl group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, but they likely involve similar multi-step processes with optimization for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Fluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-2-ol can be compared with other similar compounds, such as:
1-Fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol: Lacks the methyl group on the thiazepane ring.
1-Fluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-2-one:
Eigenschaften
Molekularformel |
C9H18FNOS |
---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
1-fluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H18FNOS/c1-8-2-3-11(4-5-13-8)7-9(12)6-10/h8-9,12H,2-7H2,1H3 |
InChI-Schlüssel |
AIYJZACOFRRXED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CCS1)CC(CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.